molecular formula C21H14N2O3 B14413661 5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole CAS No. 83959-76-6

5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole

Cat. No.: B14413661
CAS No.: 83959-76-6
M. Wt: 342.3 g/mol
InChI Key: QJSRRDGKLYMQFQ-UHFFFAOYSA-N
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Description

5-([1,1’-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole is a complex organic compound that features a biphenyl group, a nitrophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions. The biphenyl and nitrophenyl groups are introduced through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl and oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-([1,1’-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The biphenyl and oxazole rings can engage in π-π stacking interactions, while the nitrophenyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-([1,1’-Biphenyl]-4-yl)-2-phenyl-1,3-oxazole
  • 5-(4-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazole
  • 5-([1,1’-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole

Uniqueness

5-([1,1’-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole is unique due to the specific positioning of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .

Properties

CAS No.

83959-76-6

Molecular Formula

C21H14N2O3

Molecular Weight

342.3 g/mol

IUPAC Name

2-(3-nitrophenyl)-5-(4-phenylphenyl)-1,3-oxazole

InChI

InChI=1S/C21H14N2O3/c24-23(25)19-8-4-7-18(13-19)21-22-14-20(26-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H

InChI Key

QJSRRDGKLYMQFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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